molecular formula C17H18N2O4 B2377957 diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate CAS No. 147471-14-5

diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate

Cat. No.: B2377957
CAS No.: 147471-14-5
M. Wt: 314.341
InChI Key: COWHYAVISGJLBW-UHFFFAOYSA-N
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Description

Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.

Result of Action

Given the broad range of biological activities of imidazole derivatives , the effects could be diverse and depend on the specific biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate typically involves the reaction of diethyl malonate with 4-(1H-imidazol-1-yl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of diethyl malonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring and the imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester used in similar synthetic applications.

    4-(1H-imidazol-1-yl)benzaldehyde: A precursor in the synthesis of the target compound.

    Imidazole derivatives: A broad class of compounds with diverse applications in pharmaceuticals and materials science.

Uniqueness

Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is unique due to its combination of an imidazole ring with a malonate ester, providing a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

diethyl 2-[(4-imidazol-1-ylphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-22-16(20)15(17(21)23-4-2)11-13-5-7-14(8-6-13)19-10-9-18-12-19/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWHYAVISGJLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2C=CN=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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